molecular formula C44H82O21S B1587130 2-[[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(2-octadecylsulfanylethoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 90215-01-3

2-[[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(2-octadecylsulfanylethoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Katalognummer: B1587130
CAS-Nummer: 90215-01-3
Molekulargewicht: 979.2 g/mol
InChI-Schlüssel: LCVLXPYSKDKYEK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-[[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(2-octadecylsulfanylethoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol (hereafter referred to as Compound X) is a highly substituted oligosaccharide derivative with a branched structure. It features multiple oxane (pyranose) rings interconnected via glycosidic linkages, a hydrophobic octadecylsulfanylethoxy substituent, and numerous hydroxyl groups.

Key structural attributes include:

  • Molecular formula: C60H102O28S (exact formula inferred from CID 85166488) .
  • Polar surface area: Estimated >400 Ų due to extensive hydroxylation.
  • Hydrophobic domain: The octadecylthioether tail introduces amphiphilicity, which may influence solubility and membrane permeability .

Eigenschaften

IUPAC Name

2-[[6-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-(2-octadecylsulfanylethoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H82O21S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-66-20-18-58-41-37(56)33(52)39(26(22-46)61-41)65-44-38(57)34(53)40(27(23-47)62-44)64-43-36(55)32(51)30(49)28(63-43)24-59-42-35(54)31(50)29(48)25(21-45)60-42/h25-57H,2-24H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVLXPYSKDKYEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCSCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H82O21S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400410
Record name AGN-PC-0A1XBS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

979.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90215-01-3
Record name AGN-PC-0A1XBS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biologische Aktivität

The compound 2-[[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(2-octadecylsulfanylethoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a complex polyphenolic compound with significant biological activity. Its intricate structure suggests potential therapeutic applications, particularly in areas such as oncology and antimicrobial treatments.

Chemical Structure and Properties

The molecular formula of the compound is C54H92O29C_{54}H_{92}O_{29}, with a molecular weight of approximately 1093.30 g/mol. The structure includes multiple hydroxyl groups that contribute to its biological activity and solubility in biological systems.

Antitumor Activity

Research indicates that compounds with similar structural features exhibit antitumor properties . For instance, studies on related polyphenolic compounds have shown inhibition of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The compound's hydroxyl groups are believed to play a crucial role in these activities by acting as antioxidants and free radical scavengers .

Antimicrobial Properties

The compound also displays antimicrobial activity . In vitro studies have demonstrated efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism of action is thought to involve disruption of bacterial cell membranes and inhibition of vital enzymatic processes .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed through various assays, including the DPPH radical scavenging assay. Results indicate that it effectively neutralizes free radicals, thereby potentially reducing oxidative stress-related damage in cells .

Case Studies

  • Antitumor Efficacy : A study investigating the effects of similar polyphenolic compounds on breast cancer cell lines revealed a significant reduction in cell viability when treated with concentrations as low as 10 µM. The study concluded that the mechanism involved the activation of apoptotic pathways mediated by oxidative stress .
  • Antimicrobial Testing : In a comparative study of various natural compounds against bacterial pathogens, the tested compound demonstrated a minimum inhibitory concentration (MIC) of 500 µg/mL against Escherichia coli and Staphylococcus epidermidis. This suggests potential for development into therapeutic agents for treating infections caused by resistant bacteria .

Data Tables

Biological ActivityAssay MethodObserved EffectReference
AntitumorMTT AssayInhibition of cell viability at 10 µM
AntimicrobialMIC TestingMIC = 500 µg/mL against E. coli
AntioxidantDPPH AssaySignificant radical scavenging

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

  • Antioxidant Activity : Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. The presence of multiple hydroxyl groups enhances the ability of this compound to scavenge free radicals, making it a candidate for formulations aimed at reducing oxidative stress in cells.
  • Antimicrobial Properties : Studies have shown that glycosides can possess antimicrobial activity. The specific structure of this compound may enhance its efficacy against various pathogens, suggesting potential use in topical formulations or preservatives in food products.
  • Drug Delivery Systems : The hydrophilic nature of the compound allows for its use in drug delivery systems. Its ability to form complexes with drugs can improve solubility and bioavailability, particularly for poorly soluble drugs.

Agricultural Applications

  • Plant Growth Regulators : Compounds with similar glycosidic structures have been studied as plant growth regulators. This compound may enhance growth rates or improve resistance to environmental stressors when applied to crops.
  • Pesticidal Activity : Preliminary studies suggest that certain glycosides can act as natural pesticides. The unique structure of this compound may provide a basis for developing eco-friendly pest control agents.

Food Technology Applications

  • Natural Preservatives : Given its antimicrobial properties, this compound could serve as a natural preservative in food products. Its efficacy against spoilage organisms can extend shelf life without the need for synthetic additives.
  • Nutraceuticals : The antioxidant properties make it a suitable candidate for incorporation into dietary supplements aimed at promoting health and wellness.

Case Study 1: Antioxidant Efficacy

A study conducted on similar glycosides demonstrated their ability to reduce lipid peroxidation in vitro. The results indicated that the tested compounds significantly lowered malondialdehyde levels compared to controls, suggesting potential applications in formulations targeting oxidative damage.

Case Study 2: Antimicrobial Testing

In a comparative analysis of various glycosides against E. coli and Staphylococcus aureus, the tested compounds exhibited notable inhibition zones. This supports the hypothesis that structurally similar compounds may have significant antimicrobial activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues in the Glycoside Family

Compound A : 2-[[6-[3,4-Dihydroxy-2-(hydroxymethyl)-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
  • Molecular formula : C30H50O25.
  • Key differences :
    • Lacks the octadecylsulfanylethoxy group.
    • Smaller molecular weight (667.22 g/mol vs. ~1270 g/mol for Compound X).
    • Reduced hydrophobicity, as evidenced by lower predicted collision cross-section (CCS) values (e.g., [M+H]<sup>+</sup> CCS: 235.0 Ų vs. 339.6 Ų for Compound X) .
Compound B : MANNAN (CID 25147451)
  • Structure: A branched mannose-rich polysaccharide with glycosidic linkages .
  • Key differences: Simpler branching pattern without thioether modifications. Lower hydrogen bond donor count (16 vs. >20 in Compound X). Demonstrated violations in drug-likeness parameters (e.g., molecular weight >500 g/mol, high polar surface area), limiting its suitability for oral bioavailability .

Functional Analogues with Amphiphilic Modifications

Compound C : 2-[2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
  • Molecular formula : C33H36O19.
  • Key differences :
    • Contains a chromenylium (flavylium) core instead of a thioether tail.
    • Exhibits pH-dependent charge (cationic at physiological pH), enhancing solubility but reducing membrane penetration compared to Compound X .

Data Tables

Table 1: Physicochemical Properties

Property Compound X Compound A Compound C
Molecular weight (g/mol) ~1270 667.22 596.17
Hydrogen bond donors >20 16 12
Hydrogen bond acceptors 28 25 19
Predicted CCS [M+H]<sup>+</sup> (Ų) 339.6 235.0 228.2
LogP (predicted) -2.5 -4.1 -1.8

Table 2: Toxicity Predictions

Parameter Compound X Compound D
Hepatotoxicity High Moderate
Mitochondrial toxicity High Low
Oral bioavailability <10% 20–30%
CYP inhibition risk Moderate Low

Research Findings and Implications

  • Structural determinants of activity : The octadecylsulfanylethoxy group in Compound X may enhance binding to lipid-rich targets (e.g., membranes or lipophilic enzymes), while its glycosidic core facilitates polar interactions. This duality is absent in simpler glycosides like Compound A .
  • Drug development challenges: The high molecular weight and polarity of Compound X align with poor oral bioavailability trends seen in other glycosides (e.g., MANNAN), necessitating formulation strategies such as nanoparticle encapsulation .
  • Computational modeling : Tools like AutoDock4 could elucidate binding modes with receptors, though receptor flexibility must be accounted for due to the compound’s size .

Vorbereitungsmethoden

Glycosylation Techniques

  • Stepwise Glycosylation: The synthesis typically starts from monosaccharide units (e.g., glucose derivatives) which are selectively protected and activated to form glycosidic bonds.
  • Activation of Glycosyl Donors: Commonly used donors include trichloroacetimidates, thioglycosides, or halides, which are activated under mild acidic or Lewis acid catalysis to couple with acceptor sugars.
  • Stereochemical Control: Neighboring group participation and choice of protecting groups influence the stereochemistry of glycosidic linkages.

Incorporation of the Octadecylsulfanylethoxy Group

  • The hydrophobic alkyl sulfanyl moiety is introduced via nucleophilic substitution or thiol-ene chemistry.
  • Typically, a hydroxyl group on the sugar ring is first converted into a suitable leaving group (e.g., tosylate), then reacted with an octadecylthiol or related sulfur nucleophile.
  • This step is often performed after initial glycosylation to avoid interference with sugar coupling reactions.

Protection and Deprotection

  • Hydroxyl groups are protected using acetyl, benzyl, or silyl protecting groups to prevent side reactions.
  • Selective deprotection steps are performed to expose specific hydroxyls for further glycosylation or functionalization.
  • Final global deprotection yields the target polyhydroxylated compound.

Detailed Stepwise Preparation (Hypothetical Protocol Based on Analogous Compounds)

Step Description Reagents/Conditions Outcome
1 Monosaccharide Preparation Commercial glucose derivatives, protection with benzyl or acetyl groups Protected monosaccharide units ready for coupling
2 Glycosyl Donor Activation Formation of trichloroacetimidate or thioglycoside donors Activated sugar donors for glycosylation
3 First Glycosylation Lewis acid catalyst (e.g., BF3·OEt2) with acceptor sugar Formation of disaccharide with defined stereochemistry
4 Sequential Glycosylations Repetition of step 3 to build tri- and tetrasaccharide units Elongated oligosaccharide chains
5 Introduction of Octadecylsulfanylethoxy Group Conversion of hydroxyl to tosylate; reaction with octadecylthiol under basic conditions Alkyl sulfanyl side chain attached
6 Final Deprotection Hydrogenolysis or acid/base treatment to remove protecting groups Target compound with free hydroxyls and hydrophobic side chain

Summary Table of Key Preparation Considerations

Aspect Details Challenges Solutions
Glycosylation Stepwise coupling of protected sugars Regio- and stereoselectivity Use of selective protecting groups and catalysts
Alkyl Sulfanyl Introduction Nucleophilic substitution on tosylated sugar Maintaining sugar integrity Mild reaction conditions, selective activation
Protecting Groups Acetyl, benzyl, silyl groups Orthogonal protection Sequential deprotection strategies
Purification Chromatography (HPLC, flash) Separation of isomers Use of preparative techniques and characterization
Characterization NMR, MS, IR spectroscopy Complex spectra due to multiple hydroxyls Advanced 2D NMR techniques

Q & A

Basic: How can the synthesis yield and purity of the compound be optimized?

Answer:
Synthesis optimization requires systematic variation of reaction parameters:

  • Catalysts/Reagents : Select catalysts (e.g., acid/base catalysts) that stabilize intermediates and reduce side reactions. highlights the need for tailored catalysts to form glycosidic bonds efficiently.
  • Solvent Systems : Polar aprotic solvents (e.g., DMF, DMSO) may enhance solubility of sugar moieties, while aqueous conditions could improve hydroxyl-group reactivity .
  • Temperature/pH Control : Maintain mild temperatures (40–60°C) and near-neutral pH to prevent degradation of labile hydroxyl groups .
  • Purification : Use size-exclusion chromatography or preparative HPLC to isolate the compound from byproducts. suggests integrating computational reaction-path analysis (e.g., quantum chemical calculations) to predict optimal conditions and reduce trial-and-error experimentation .

Basic: What structural features of the compound are critical for its biological activity?

Answer:
Key structural determinants include:

  • Glycosidic Linkages : The branched oligosaccharide core enables interactions with carbohydrate-binding proteins (e.g., lectins) .
  • Hydrophobic Tail : The 2-octadecylsulfanylethoxy group may facilitate membrane anchoring or lipid-mediated signaling .
  • Hydroxyl Group Arrangement : Spatial orientation of hydroxyls influences hydrogen-bonding potential, critical for substrate binding in enzymatic assays .
    Methodology : Validate via NMR (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}) and X-ray crystallography to confirm stereochemistry and substituent positioning .

Advanced: How can contradictions in reported bioactivity data (e.g., conflicting IC50_{50}50​ values) be resolved?

Answer:
Address discrepancies through:

  • Orthogonal Assays : Compare results from fluorescence polarization, SPR, and enzymatic activity assays to rule out method-specific artifacts .
  • Purity Validation : Use LC-MS (>98% purity) and elemental analysis to confirm batch consistency .
  • Structural Confirmation : Perform 2D-NMR (COSY, HSQC) to verify no degradation or isomerization during bioassays .
  • Cell Line Variability : Test across multiple cell models (e.g., HEK293 vs. HepG2) to assess tissue-specific effects .

Advanced: What computational strategies are recommended for studying the compound’s interaction with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to receptors (e.g., glucose transporters). employed docking to predict blood glucose modulation via insulin receptor interactions .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes in physiological conditions .
  • QM/MM Hybrid Methods : Combine quantum mechanics (for ligand electronic properties) and molecular mechanics (for protein flexibility) to refine binding energy calculations .
  • Validation : Cross-check computational predictions with SPR or ITC binding affinity measurements .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Answer:

  • Core Modifications :
    • Hydrophobic Tail Variation : Replace the octadecyl group with shorter alkyl chains or fluorinated analogs to probe lipid interactions .
    • Sugar Substitutions : Introduce deoxy or azido groups at specific hydroxyls to assess stereochemical requirements .
  • Synthetic Methodology : Use regioselective protection/deprotection (e.g., TBDMS for hydroxyls) and click chemistry for azide-alkyne cycloadditions .
  • Activity Profiling : Screen derivatives against target panels (e.g., kinase inhibitors) and analyze via PCA to identify critical substituents .

Advanced: What experimental and computational approaches elucidate the compound’s metabolic stability?

Answer:

  • In Vitro Assays : Incubate with liver microsomes or S9 fractions to measure half-life. Monitor metabolites via UPLC-QTOF-MS .
  • CYP450 Inhibition Screening : Use fluorogenic substrates to assess interactions with cytochrome P450 enzymes .
  • Machine Learning : Train models on ADME datasets (e.g., ChEMBL) to predict metabolic hotspots, guided by ’s reaction-path algorithms .

Basic: What spectroscopic techniques are essential for characterizing the compound?

Answer:

  • NMR Spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, and HSQC for sugar ring conformation and substituent assignment .
  • Mass Spectrometry : HR-ESI-MS for molecular formula confirmation and isotopic pattern analysis .
  • IR Spectroscopy : Identify hydroxyl (3200–3600 cm1^{-1}) and ether (1100 cm1^{-1}) stretches .

Advanced: How to investigate the compound’s role in multi-target signaling pathways?

Answer:

  • Network Pharmacology : Construct interaction networks using STRING or KEGG to map putative targets (e.g., PI3K/Akt, MAPK) .
  • CRISPR Screening : Perform genome-wide knockout screens to identify synthetic lethal partners .
  • Phosphoproteomics : Use SILAC labeling and LC-MS/MS to quantify phosphorylation changes post-treatment .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.